molecular formula C12H10Cl2O2 B14505153 3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one CAS No. 64745-56-8

3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one

Cat. No.: B14505153
CAS No.: 64745-56-8
M. Wt: 257.11 g/mol
InChI Key: IQXBQOIJWMCYGH-UHFFFAOYSA-N
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Description

3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one is an organic compound characterized by its unique structure, which includes a dichlorophenyl group attached to a methyloxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one typically involves the reaction of 2,3-dichlorobenzaldehyde with 5-methyloxolan-2-one under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or distillation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,3-Dichlorophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
  • Diethyl 3,3’-[(2,4-dichlorophenyl)methylidene]bis(1H-indole-2-carboxylate)

Uniqueness

3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

64745-56-8

Molecular Formula

C12H10Cl2O2

Molecular Weight

257.11 g/mol

IUPAC Name

3-[(2,3-dichlorophenyl)methylidene]-5-methyloxolan-2-one

InChI

InChI=1S/C12H10Cl2O2/c1-7-5-9(12(15)16-7)6-8-3-2-4-10(13)11(8)14/h2-4,6-7H,5H2,1H3

InChI Key

IQXBQOIJWMCYGH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC2=C(C(=CC=C2)Cl)Cl)C(=O)O1

Origin of Product

United States

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